(7-Ethoxy-4-methylquinazolin-2-yl)(4,4,6-trimethyl-1,4-dihydropyrimidin-2-yl)amine
CAS No.: 309731-36-0
Cat. No.: VC6819850
Molecular Formula: C18H23N5O
Molecular Weight: 325.416
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 309731-36-0 |
|---|---|
| Molecular Formula | C18H23N5O |
| Molecular Weight | 325.416 |
| IUPAC Name | 7-ethoxy-4-methyl-N-(4,4,6-trimethyl-1H-pyrimidin-2-yl)quinazolin-2-amine |
| Standard InChI | InChI=1S/C18H23N5O/c1-6-24-13-7-8-14-12(3)20-16(21-15(14)9-13)22-17-19-11(2)10-18(4,5)23-17/h7-10H,6H2,1-5H3,(H2,19,20,21,22,23) |
| Standard InChI Key | SNGZYDWWLUKFQC-UHFFFAOYSA-N |
| SMILES | CCOC1=CC2=NC(=NC(=C2C=C1)C)NC3=NC(C=C(N3)C)(C)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure comprises two distinct heterocyclic systems:
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Quinazoline Core: A bicyclic system with a benzene ring fused to a pyrimidine ring. The quinazoline moiety is substituted with an ethoxy group at position 7 and a methyl group at position 4.
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Dihydropyrimidine Side Chain: A partially saturated pyrimidine ring with three methyl groups at positions 4, 4, and 6.
The IUPAC name, 7-ethoxy-4-methyl-N-(4,4,6-trimethyl-1H-pyrimidin-2-yl)quinazolin-2-amine, reflects these substituents.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 325.416 g/mol |
| CAS Number | 309731-36-0 |
| SMILES | CCOC1=CC2=NC(=NC(=C2C=C1)C)NC3=NC(C=C(N3)C)(C)C |
| InChI Key | SNGZYDWWLUKFQC-UHFFFAOYSA-N |
Synthesis and Manufacturing
Synthetic Routes
The synthesis of this compound typically involves multi-step condensation reactions. A common approach includes:
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Formation of the Quinazoline Core: Anthranilic acid derivatives are condensed with substituted benzoyl chlorides to form 4-methylquinazolin-2(1H)-one intermediates .
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Coupling with Dihydropyrimidine: The quinazoline intermediate reacts with 4,4,6-trimethyl-1,4-dihydropyrimidin-2-amine under basic conditions (e.g., EtN) in dichloromethane (CHCl) or dimethylformamide (DMF) .
Structural and Spectroscopic Analysis
Spectroscopic Characterization
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FT-IR: Peaks at 1680 cm (C=O stretch) and 1550 cm (C=N stretch) confirm the quinazoline and dihydropyrimidine rings .
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H NMR (400 MHz, CDCl):
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δ 1.35 (t, 3H, -OCHCH)
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δ 2.45 (s, 3H, -CH on quinazoline)
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δ 2.60–2.70 (m, 9H, -CH on dihydropyrimidine).
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| Compound | Cell Line | IC (µg/mL) |
|---|---|---|
| Target Compound (Analog) | DLA | 15–25 (predicted) |
| 7-Ethoxy-4-methylquinazolin-2-amine | HeLa | 12.4 |
Applications and Future Directions
Medicinal Chemistry
The compound’s dual heterocyclic structure positions it as a candidate for:
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Anticancer Agents: Targeting kinase pathways or DNA replication.
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Antiviral Therapeutics: Analogous to Lamivudine-derived quinazolines .
Challenges and Opportunities
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